molecular formula C9H6ClNO2S B1587697 Isoquinoline-5-sulfonyl Chloride CAS No. 84468-15-5

Isoquinoline-5-sulfonyl Chloride

Cat. No.: B1587697
CAS No.: 84468-15-5
M. Wt: 227.67 g/mol
InChI Key: WHIDHHUCCTYJKA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Isoquinoline-5-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It reacts readily with nucleophiles such as amines to form sulfonamide derivatives .

Common Reagents and Conditions:

    Amines: React with this compound to form sulfonamides.

    Alcohols: Can react to form sulfonate esters.

    Water: Hydrolyzes the compound to isoquinoline-5-sulfonic acid.

Major Products Formed:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Isoquinoline-5-sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Medicinal Chemistry Applications

Isoquinoline-5-sulfonyl chloride serves as a crucial building block in the synthesis of several pharmaceutical agents. Notably, it is used in the preparation of Rho kinase inhibitors, such as fasudil, which are employed in treating conditions like cerebral vasospasm and hypertension. The compound enhances the activity of myosin light chain phosphatase, promoting vasodilation and improving microcirculation in cerebral tissues .

Synthesis of Rho Kinase Inhibitors

  • Fasudil Hydrochloride : this compound is synthesized from 5-aminoisoquinoline through a diazotization reaction followed by sulfonyl chlorination. This method yields high purity and efficiency, making it suitable for industrial production .
Compound Target Disease Mechanism of Action
Fasudil HydrochlorideCerebral vasospasmRho kinase inhibition, enhancing vasodilation

Synthesis Techniques

The preparation of this compound typically involves several synthetic routes. A common method includes the following steps:

  • Diazotization : 5-Aminoisoquinoline is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
  • Sulfonyl Chlorination : The diazonium solution is reacted with sulfur dioxide in acetic acid, yielding this compound .

This process is advantageous due to its simplicity and high yield (over 80%), which is ideal for large-scale production.

Development of TASIN Analogs

A significant application of this compound is in the synthesis of TASIN analogs, which have shown potent activity against colon cancer cell lines. These compounds were designed to target specific genetic mutations, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Synthesis of 4-Fluoroisoquinoline Derivatives

The compound also plays a role in synthesizing 4-fluoroisoquinoline-5-sulfonyl halides, which are important intermediates for various pharmaceuticals. The synthesis involves nitration followed by reduction and subsequent sulfonylation reactions, showcasing the compound's versatility in drug discovery .

Chemical Properties and Safety

This compound is characterized by its ability to act as an electrophile in various chemical reactions due to the presence of both sulfonyl and halogen functional groups. However, it poses safety hazards, including severe skin burns and eye damage; thus, appropriate safety measures must be employed during handling .

Comparison with Similar Compounds

    Isoquinoline-5-sulfonic Acid: The hydrolyzed form of isoquinoline-5-sulfonyl chloride.

    Quinoline-5-sulfonyl Chloride: A similar compound with a quinoline ring instead of an isoquinoline ring.

    Sulfonyl Chlorides: A broader class of compounds with similar reactivity.

Uniqueness: this compound is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various bioactive molecules. Its ability to form stable sulfonamide and sulfonate ester derivatives makes it particularly valuable in medicinal chemistry .

Biological Activity

Isoquinoline-5-sulfonyl chloride is an organic compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C9H6ClNO2SC_9H_6ClNO_2S and a molecular weight of 264.13 g/mol. The compound features a sulfonyl chloride group attached to the isoquinoline structure, which contributes to its reactivity and biological activity. The presence of the sulfonyl chloride group makes it a versatile precursor in the synthesis of bioactive molecules.

Synthesis Methods

Various methods have been developed for synthesizing this compound, including:

  • Alkylation and Chlorosulfonylation : The compound can be synthesized from 5-bromoisoquinoline through a two-step process involving alkylation with thiourea followed by chlorosulfonylation using dilute hydrochloric acid and an oxidant .
  • Diazotization Reaction : Another method involves diazotization of 5-aminoisoquinoline, followed by sulfonyl chlorination .

Biological Activity

This compound exhibits a range of biological activities, particularly as an inhibitor of Rho-associated protein kinase (ROCK). This kinase is implicated in various diseases, including cancer and cardiovascular disorders.

Antitumor Activity

Research indicates that derivatives of this compound possess anti-tumor properties . For example, studies have shown that these compounds can inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways associated with tumor growth .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects . Derivatives have demonstrated the ability to reduce inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoquinoline derivatives. For instance, one study screened a library of small molecules and identified isoquinoline sulfonamide derivatives with significant activity against Gram-negative bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MIC) as low as 6.25 µM .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in cell signaling:

  • Inhibition of Rho-kinase : Compounds derived from this compound have been shown to effectively inhibit Rho-associated protein kinase (ROCK), which plays a crucial role in regulating cellular processes such as contraction, motility, and proliferation .
  • Targeting Inosine Monophosphate Dehydrogenase (IMPDH) : Some derivatives have been found to inhibit IMPDH, an enzyme critical for purine nucleotide synthesis in Mycobacterium tuberculosis, thus exhibiting potential anti-tubercular activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated anti-tumor effects in cancer cell lines through ROCK inhibition.
Identified potent antimicrobial activity against Gram-negative bacteria with MIC values as low as 6.25 µM.
Showed selective inhibition of IMPDH in Mycobacterium tuberculosis, indicating potential for tuberculosis treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Isoquinoline-5-sulfonyl Chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorosulfonation of the parent isoquinoline derivative. A common method involves reacting 5-sulfonic acid derivatives (e.g., isoquinoline-5-sulfonic acid) with thionyl chloride (SOCl₂) under reflux conditions. The reaction requires anhydrous solvents (e.g., dichloromethane) and controlled temperature (60–80°C) to maximize conversion of the sulfonic acid group to the sulfonyl chloride . Yield optimization depends on stoichiometric ratios (e.g., 1:3 molar ratio of sulfonic acid to SOCl₂) and reaction time (typically 4–6 hours). Impurities such as unreacted starting materials or sulfones may form if moisture is introduced, necessitating rigorous drying protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

This compound is reactive and moisture-sensitive. Key safety measures include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from SOCl₂ byproducts.
  • Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis .
    Emergency protocols for spills involve neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl chloride at C5).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 228.655 for C₉H₅ClNO₂S) .
  • Titration : Quantify active chloride content via argentometric titration.
    Purity thresholds (>97%) are critical for reproducibility in downstream applications like sulfonamide synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The sulfonyl chloride group acts as an electrophilic center, enabling nucleophilic attack by amines, alcohols, or thiols. Reaction kinetics depend on:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.
  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) may reduce reaction rates at the C5 position due to steric hindrance from the fused isoquinoline ring .
    Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can further elucidate electronic and steric contributions .

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound derivatives?

Discrepancies in IC₅₀ values across studies may arise from:

  • Assay Conditions : Variations in pH, temperature, or ionic strength (e.g., kinase assays sensitive to ATP concentrations).
  • Derivative Functionalization : Substituents on the isoquinoline ring (e.g., fluorine at C6) may alter binding affinity .
    To address contradictions, standardize assay protocols and use isogenic cell lines. Meta-analyses of structure-activity relationships (SARs) across derivatives can identify confounding variables .

Q. What strategies optimize the stability of this compound in aqueous reaction systems?

Hydrolysis of the sulfonyl chloride group is a major stability challenge. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct reactions at 0–4°C to slow hydrolysis.
  • Anhydrous Solvents : Use molecular sieves or pre-dried solvents (e.g., THF over CaH₂).
  • In Situ Generation : React the sulfonic acid precursor with SOCl₂ immediately before use to minimize degradation .

Q. How does the electronic nature of the isoquinoline ring influence the reactivity of the sulfonyl chloride group?

The electron-withdrawing effect of the fused aromatic system enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitutions. Computational studies (e.g., Fukui function analysis) can map electron density distributions to predict reactive sites. Substituents like fluorine at C6 further modulate reactivity by altering ring electron density .

Q. Methodological Guidance

Q. What experimental design principles apply to synthesizing this compound derivatives for high-throughput screening?

  • Modular Synthesis : Use parallel reaction setups with varying nucleophiles (e.g., amines, hydrazines) to generate diverse sulfonamide libraries.
  • Automated Purification : Employ flash chromatography or preparative HPLC to isolate derivatives efficiently.
  • Quality Control : Validate purity (>95%) via LC-MS before screening .

Q. How should researchers analyze conflicting data on the compound’s stability under different storage conditions?

  • Accelerated Stability Studies : Use thermal stress testing (40°C/75% RH) to model degradation kinetics.
  • HPLC Monitoring : Track hydrolysis by quantifying residual sulfonyl chloride versus sulfonic acid over time.
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Application-Oriented Questions

Q. What role does this compound play in designing covalent enzyme inhibitors?

The sulfonyl chloride group forms stable covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Rational design involves:

  • Docking Studies : Identify proximal nucleophilic residues in target enzymes (e.g., proteases).
  • Kinetic Characterization : Measure kinact/Ki values to assess inhibitor efficiency .

Properties

IUPAC Name

isoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIDHHUCCTYJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391888
Record name Isoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84468-15-5
Record name 5-Isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84468-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-isoquinolinesulfonic acid (4.18 g, 20 mmol), and phosphorus pentachloride (6.24 g, 30 mmol) in phosphorus oxychloride (20 mL) was heated at 120° C. for two days. The reaction mixture was cooled to ambient temperature and diluted with dry chloroform (60 mL). The white precipitate was collected, washed with dry chloroform and dried under high vacuum to give the title compound as a white solid (4.40 g, 83%) which was used for the next step without further purification. 1H-NMR (300 MHz, CDCl3) δ 9.95 (s, 1H), 9.16 (d, J=6.8 Hz, 1H), 8.74 (d, J=6.8 Hz, 1H), 8.52 (t, J=7.0 Hz, 2H), 7.99 (t, J=7.3 Hz, 1H).
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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